molecular formula C14H16ClNO3 B3165715 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid CAS No. 902837-66-5

1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid

Cat. No.: B3165715
CAS No.: 902837-66-5
M. Wt: 281.73 g/mol
InChI Key: DDZVUYWJZOIJSS-UHFFFAOYSA-N
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Description

1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid is a chemical compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-chloro-benzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexanecarboxylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at a moderate level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorobenzoyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-11-6-4-10(5-7-11)12(17)16-14(13(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZVUYWJZOIJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid
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1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid
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1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid
Reactant of Route 5
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1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid
Reactant of Route 6
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1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid

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